molecular formula C7H15NO B6259809 N-methyloxepan-4-amine CAS No. 1492728-67-2

N-methyloxepan-4-amine

Cat. No. B6259809
CAS RN: 1492728-67-2
M. Wt: 129.2
InChI Key:
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Description

N-methyloxepan-4-amine (NMOA) is a synthetic compound that has been studied extensively in the scientific community. It is a derivative of the amino acid tyrosine and is a structural analog of the neurotransmitter dopamine. NMOA has a wide range of applications in scientific research and has been studied for its potential therapeutic effects.

Scientific Research Applications

N-methyloxepan-4-amine has been studied extensively for its potential therapeutic effects. It has been investigated for its potential to treat depression, anxiety, and other mental health disorders. It has also been studied for its potential to treat addiction and substance abuse, as well as its potential to treat neurological disorders such as Parkinson’s disease and Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of N-methyloxepan-4-amine is not yet fully understood. However, it appears to act as a dopamine agonist, meaning that it binds to and activates dopamine receptors in the brain. This activation of dopamine receptors is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
N-methyloxepan-4-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. It has also been shown to increase levels of serotonin and norepinephrine, which are thought to be responsible for its effects on addiction and substance abuse. Additionally, it has been shown to increase levels of glutamate and GABA, which are thought to be responsible for its potential to treat neurological disorders.

Advantages and Limitations for Lab Experiments

N-methyloxepan-4-amine has several advantages and limitations for use in laboratory experiments. The major advantage is its relative safety and lack of toxicity, which makes it suitable for use in experiments involving human subjects. Additionally, its ability to cross the blood-brain barrier makes it useful for experiments involving brain tissue. However, its relatively short half-life (approximately 30 minutes) means that it must be administered frequently to maintain its effects, which can be limiting in some experiments.

Future Directions

There are several potential future directions for research on N-methyloxepan-4-amine. One potential direction is to further investigate its potential therapeutic effects. This could include exploring its potential to treat other mental health disorders, such as bipolar disorder and schizophrenia. Additionally, further research could be conducted on its potential to treat neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Another potential direction is to explore its potential to treat addiction and substance abuse. Finally, further research could be conducted on its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

N-methyloxepan-4-amine can be synthesized from tyrosine and a variety of other compounds. The most common method involves the reaction of tyrosine with aldehydes (such as formaldehyde) in the presence of a catalytic amount of an acid. This reaction produces a compound known as N-methyltyrosine, which can then be further reacted with ammonia to form N-methyloxepan-4-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-methyloxepan-4-amine can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-hydroxyhexanenitrile", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 4-hydroxyhexanenitrile to 4-hydroxyhexanamide", "4-hydroxyhexanenitrile is reacted with methylamine in the presence of sodium borohydride to yield 4-hydroxyhexanamide.", "Step 2: Conversion of 4-hydroxyhexanamide to 4-chloro-1-oxepan-2-one", "4-hydroxyhexanamide is reacted with hydrochloric acid and acetic anhydride to form 4-acetoxyhexanamide.", "The resulting compound is then treated with sulfuric acid to yield 4-chloro-1-oxepan-2-one.", "Step 3: Conversion of 4-chloro-1-oxepan-2-one to N-methyloxepan-4-amine", "4-chloro-1-oxepan-2-one is reacted with sodium hydroxide and methylamine to yield N-methyloxepan-4-amine.", "The product is then purified using a combination of sodium sulfate and magnesium sulfate, followed by extraction with ethyl acetate and drying over anhydrous magnesium sulfate.", "The final product is obtained by evaporation of the solvent and recrystallization from water." ] }

CAS RN

1492728-67-2

Product Name

N-methyloxepan-4-amine

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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